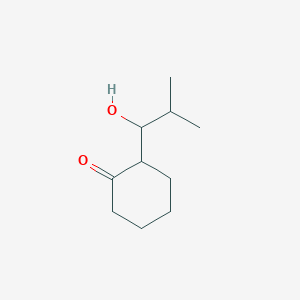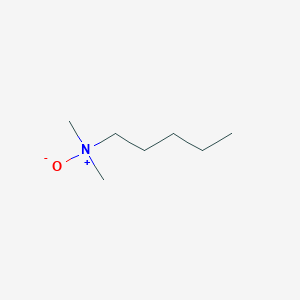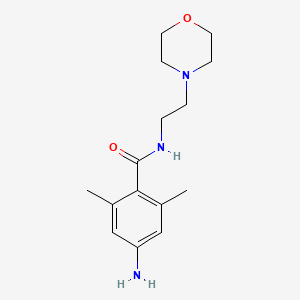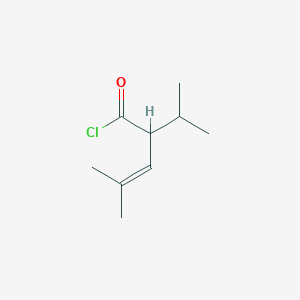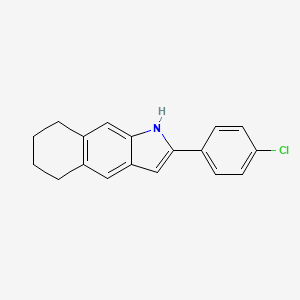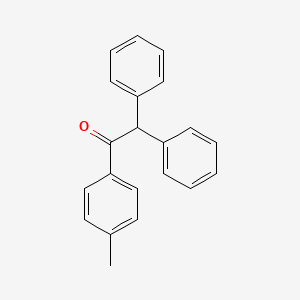
Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiazolidine ring, a pentyl chain, and a chloropyridyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride typically involves the reaction of 5-chloro-2-pyridinol with a pentyl halide to form the intermediate 5-(5-chloro-2-pyridyloxy)pentyl halide. This intermediate is then reacted with thiazolidine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted pyridyl derivatives.
Applications De Recherche Scientifique
Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloropyridyl group plays a crucial role in its binding affinity and specificity, while the thiazolidine ring contributes to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride
- Thiazolidine, 3-(5-(5-chloropyridin-2-yl)oxypentyl)-, hydrochloride
Uniqueness
Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride is unique due to its specific structural features, such as the length of the pentyl chain and the position of the chloropyridyl group
Propriétés
Numéro CAS |
41287-86-9 |
|---|---|
Formule moléculaire |
C13H20Cl2N2OS |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
3-[5-(5-chloropyridin-2-yl)oxypentyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H19ClN2OS.ClH/c14-12-4-5-13(15-10-12)17-8-3-1-2-6-16-7-9-18-11-16;/h4-5,10H,1-3,6-9,11H2;1H |
Clé InChI |
WAOCXJLDAMRLHV-UHFFFAOYSA-N |
SMILES canonique |
C1CSCN1CCCCCOC2=NC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


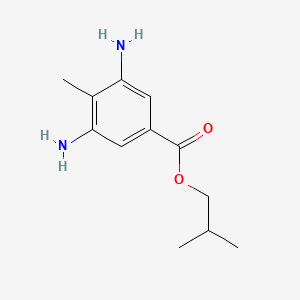
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
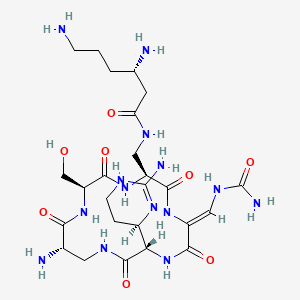
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)
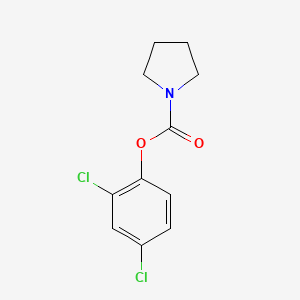
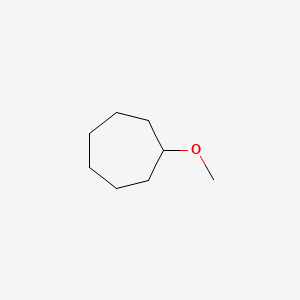
phosphanium bromide](/img/structure/B14667760.png)
